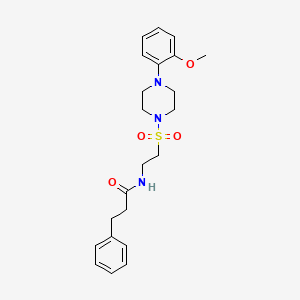

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide

Description

N-(2-((4-(2-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is a synthetic compound featuring a 3-phenylpropanamide backbone linked via a sulfonylethyl group to a 4-(2-methoxyphenyl)piperazine moiety.

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-3-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O4S/c1-29-21-10-6-5-9-20(21)24-14-16-25(17-15-24)30(27,28)18-13-23-22(26)12-11-19-7-3-2-4-8-19/h2-10H,11-18H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFNNQNCVPDGCIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide typically involves multiple steps:

Formation of the Piperazine Derivative: The initial step involves the reaction of 2-methoxyphenylamine with piperazine under controlled conditions to form 4-(2-methoxyphenyl)piperazine.

Sulfonylation: The piperazine derivative is then subjected to sulfonylation using a sulfonyl chloride reagent, such as methanesulfonyl chloride, in the presence of a base like triethylamine.

Amidation: The final step involves the reaction of the sulfonylated piperazine with 3-phenylpropanoic acid or its derivatives in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carboxyl group under strong oxidative conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide has been studied for various scientific research applications:

Neuroprotection: It has shown potential in protecting neuronal cells from oxidative stress and neurotoxicity, making it a candidate for treating neurodegenerative diseases.

Cardiovascular Health: The compound has been investigated for its effects on cardiovascular receptors, potentially aiding in the treatment of hypertension and other cardiovascular disorders.

Therapeutic Agents: Its structural properties make it a candidate for developing new therapeutic agents for various diseases, including cancer and inflammatory conditions.

Mechanism of Action

The mechanism of action of N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It primarily targets G-protein-coupled receptors (GPCRs) and ion channels, modulating their activity.

Pathways Involved: The compound can influence signaling pathways related to oxidative stress, inflammation, and cell survival, thereby exerting its pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The compound shares key structural features with several analogs, including:

Key Observations :

- The target compound’s sulfonylethyl linker differentiates it from analogs like 12f and 12g, which use ethoxy linkers. Sulfonyl groups enhance metabolic stability compared to ethers but may reduce solubility .

- Unlike 18F-FCWAY, which incorporates a fluorinated cyclohexane and pyridyl group for PET imaging, the target compound lacks radiolabeling or heteroaromatic groups, suggesting different applications (e.g., therapeutic vs. diagnostic) .

Pharmacological and Metabolic Comparisons

Receptor Binding and Selectivity

- 18F-FCWAY : A high-affinity 5-HT1A receptor radioligand used in PET imaging. Its defluorination in vivo leads to skull uptake, complicating brain imaging. Miconazole inhibits this defluorination, improving receptor quantification .

- Lower yields (~60%) compared to the target compound’s hypothetical synthesis suggest scalability challenges .

Hypothesis for Target Compound: The 4-(2-methoxyphenyl)piperazine group may confer affinity for 5-HT1A receptors, similar to 18F-FCWAY. However, the absence of a radiolabel or pyridyl group likely limits its diagnostic utility.

Metabolic Stability

Research Implications and Gaps

- Structural Optimization : Replacing ethoxy with sulfonylethyl linkers (as in the target compound) could improve metabolic stability but requires validation via in vitro assays.

- Receptor Profiling : Direct binding studies are needed to confirm 5-HT1A or other receptor affinities.

- Comparative Metabolism : Assessing CYP450-mediated degradation pathways (e.g., vs. 18F-FCWAY) would clarify the sulfonylethyl group’s protective role.

Biological Activity

N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzamide backbone substituted with a sulfonyl group linked to a piperazine moiety , which is further substituted with a 2-methoxyphenyl group . This unique structure enhances its interaction with various biological targets, particularly neurotransmitter receptors.

| Property | Value |

|---|---|

| Common Name | N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide |

| Molecular Formula | C22H29N3O5S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 897611-30-2 |

The primary mechanism of action involves the compound's interaction with dopamine D4 receptors , which are implicated in various psychiatric conditions. Studies suggest that compounds similar to N-(2-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)-3-phenylpropanamide can influence dopaminergic signaling pathways, potentially leading to therapeutic effects such as:

- Apoptosis induction

- Inhibition of cell growth in certain cancer models

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Neurological Disorders : Its interaction with dopamine receptors may aid in managing conditions like schizophrenia and depression.

- Cancer Research : Similar compounds have shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells.

- Antimicrobial Activity : Some derivatives have been tested for antimicrobial properties, showing promise against various pathogens.

Case Studies

Several studies have highlighted the biological activity of related compounds:

- Dopamine D4 Receptor Interaction : A study demonstrated that analogs of this compound could modulate dopamine receptor activity, suggesting potential applications in treating mood disorders.

- Anticancer Properties : Research involving structurally similar compounds indicated significant inhibitory effects on cancer cell lines, emphasizing the need for further exploration into their anticancer mechanisms.

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds provides insight into their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Fluorine substitution | Interaction with serotonin receptors |

| 4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Bromine substitution | Potential antipsychotic effects |

| 2-Chloro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Chlorine substitution | Investigated for anti-cancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.